molecular formula C24H27N3O4S2 B2968224 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 922461-19-6

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2968224
CAS RN: 922461-19-6
M. Wt: 485.62
InChI Key: GKPVAJNWBJVSTQ-UHFFFAOYSA-N
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Description

The compound “N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperidine ring, a tosyl group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The thiazole ring and the piperidine ring contribute to the rigidity of the molecule, while the tosyl group, the carboxamide group, and the methoxy group could participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar methoxy group could influence its solubility properties .

Scientific Research Applications

Synthesis and Characterization

The compound belongs to a class of molecules that have been synthesized and characterized for their structural properties. Research has focused on developing methods for the synthesis of such compounds and understanding their chemical behavior. For instance, Hassan et al. (2014) synthesized a series of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, highlighting the structural versatility and potential for further modification of these compounds for various applications Hassan et al., 2014.

Biological Activities

Antimicrobial and Antifungal Activities

A significant area of application for these compounds is in antimicrobial and antifungal activities. Alhameed et al. (2019) evaluated the antimicrobial and antifungal activities of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating their efficacy against various bacterial and fungal strains Alhameed et al., 2019.

Anti-Inflammatory and Analgesic Agents

Another research application is the development of anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, assessing their cyclooxygenase inhibition and analgesic and anti-inflammatory activities, showing promising results for potential therapeutic applications Abu‐Hashem et al., 2020.

Anticancer Activity

The anticancer potential of compounds related to "N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" has also been a focus. Research by Lalpara et al. (2021) on novel dihydropyrimidine derivatives showcased in vitro antidiabetic activity, suggesting a broader range of therapeutic applications including potential anticancer properties Lalpara et al., 2021.

properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-4-7-20(8-5-16)33(29,30)27-12-10-18(11-13-27)23(28)26-24-25-21(15-32-24)19-6-9-22(31-3)17(2)14-19/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPVAJNWBJVSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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